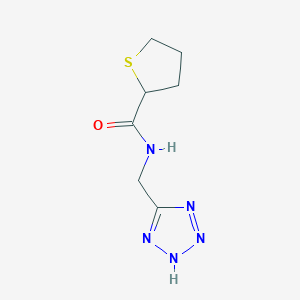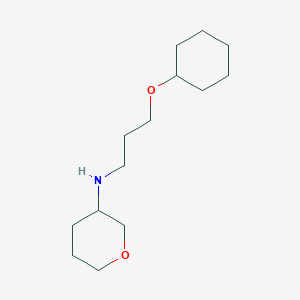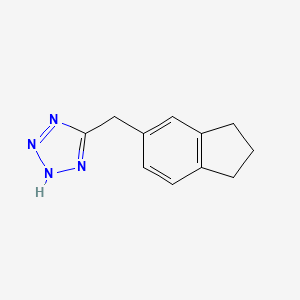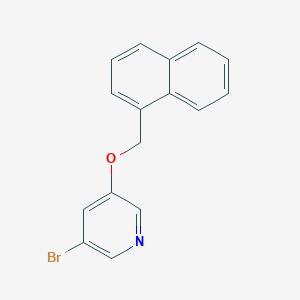![molecular formula C13H9BrN2O B7578441 4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7578441.png)
4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile, also known as BPOB, is a chemical compound that has gained significant attention in scientific research due to its potential use as a tool for investigating the role of G protein-coupled receptors (GPCRs) in various physiological processes. BPOB is a highly specific and potent inhibitor of G protein signaling, which makes it an ideal candidate for studying GPCR signaling pathways.
作用機序
4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile acts as a highly specific and potent inhibitor of G protein signaling by binding to the G protein βγ subunit and preventing it from interacting with downstream effectors. This results in the inhibition of GPCR-mediated signaling pathways, which can have a wide range of physiological effects depending on the specific GPCR involved.
Biochemical and Physiological Effects:
4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile has been shown to have a wide range of biochemical and physiological effects, depending on the specific GPCR involved. For example, 4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile has been shown to inhibit the release of inflammatory cytokines in response to GPCR activation, suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile in lab experiments is its high specificity and potency for inhibiting G protein signaling. This makes it an ideal tool for investigating the role of GPCRs in various physiological processes. However, one limitation of using 4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile is that it may not be effective for all GPCRs, as some GPCRs may use alternative signaling pathways that are not affected by 4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile.
将来の方向性
There are several potential future directions for research involving 4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile. One area of interest is the development of new analogs of 4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile that may have improved specificity and potency for inhibiting G protein signaling. Another area of interest is the use of 4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile in combination with other drugs or therapies to enhance their effectiveness. Finally, there is potential for the use of 4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile in the development of new therapeutics for a wide range of diseases, including inflammatory disorders, cardiovascular disease, and cancer.
合成法
The synthesis of 4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile involves several steps, starting with the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with 3-aminopyridine. The resulting product is then reacted with sodium cyanide to form the nitrile group, which is then converted to the oxymethyl group through a series of reactions involving boronic acid and palladium catalysts.
科学的研究の応用
4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile has been used extensively in scientific research to investigate the role of GPCRs in various physiological processes, including cardiovascular function, immune response, and sensory perception. 4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile has been shown to be highly specific and potent in inhibiting G protein signaling, which makes it an ideal tool for studying GPCR signaling pathways.
特性
IUPAC Name |
4-[(5-bromopyridin-3-yl)oxymethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c14-12-5-13(8-16-7-12)17-9-11-3-1-10(6-15)2-4-11/h1-5,7-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUONHNUPAPBHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=CN=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7578363.png)
![3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one](/img/structure/B7578366.png)
![N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578374.png)

![2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7578389.png)
![N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578396.png)

![N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine](/img/structure/B7578416.png)




![2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol](/img/structure/B7578457.png)